molecular formula C16H22ClNO3 B8302609 [2-(4-Chloro-3-formyl-phenyl)-ethyl]-ethyl-carbamic acid tert-butyl ester

[2-(4-Chloro-3-formyl-phenyl)-ethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No. B8302609
M. Wt: 311.80 g/mol
InChI Key: QNUDTBIKVBKSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Chloro-3-formyl-phenyl)-ethyl]-ethyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Chloro-3-formyl-phenyl)-ethyl]-ethyl-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Chloro-3-formyl-phenyl)-ethyl]-ethyl-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

tert-butyl N-[2-(4-chloro-3-formylphenyl)ethyl]-N-ethylcarbamate

InChI

InChI=1S/C16H22ClNO3/c1-5-18(15(20)21-16(2,3)4)9-8-12-6-7-14(17)13(10-12)11-19/h6-7,10-11H,5,8-9H2,1-4H3

InChI Key

QNUDTBIKVBKSKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC(=C(C=C1)Cl)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

NMO (133 mg, 0.956 mmol) was added to a sol. of [2-(4-chloro-3-hydroxymethyl-phenyl)-ethyl]-ethyl-carbamic acid tert-butyl ester (110 mg, 0.319 mmol) in CH2Cl2 (7.0 mL). The mixture was stirred for 30 min, and tetrapropylammonium perruthenate (11.2 mg, 0.032 mmol) was added. The mixture was stirred for 1 h at rt, and was filtered over Celite. The filtrate was evaporated under reduced pressure. Purification of the crude by FC (CH2Cl2/MeOH 49:1) yielded the title compound (80 mg, 80%). LC-MS: tR=1.07 min.
Name
Quantity
133 mg
Type
reactant
Reaction Step One
Name
[2-(4-chloro-3-hydroxymethyl-phenyl)-ethyl]-ethyl-carbamic acid tert-butyl ester
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
11.2 mg
Type
catalyst
Reaction Step Two
Yield
80%

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